molecular formula C18H16ClF6N5O B1192487 CDM-3032

CDM-3032

Katalognummer: B1192487
Molekulargewicht: 467.8
InChI-Schlüssel: OJNFDIYZVDXQHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CDM-3032 is an imidazo[1,2-a][1,8]naphthyridine scaffold compound developed as a potent anti-hepatitis B virus (HBV) agent through structure-activity relationship (SAR) studies of the interferon-like molecule CDM-3008 . Its core research value lies in its ability to modulate covalently closed circular DNA (cccDNA) levels, a key obstacle in achieving a cure for chronic HBV, as cccDNA persists in the nucleus of infected cells and allows viral replication to resume even after cessation of other treatments . This mechanism is distinct from nucleoside/nucleotide analogues, which primarily inhibit reverse transcription but do not effectively target cccDNA . This compound was specifically designed to improve upon the poor metabolic stability and solubility of its predecessor, CDM-3008, offering researchers a tool compound with enhanced physicochemical properties for more reliable in vitro experimentation . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes in controlled environments . It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C18H16ClF6N5O

Molekulargewicht

467.8

IUPAC-Name

N-(Piperidine-4-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxamide hydrochloride

InChI

InChI=1S/C18H15F6N5O.ClH/c19-17(20,21)11-7-13(18(22,23)24)28-15-10(11)1-2-14-27-12(8-29(14)15)16(30)26-9-3-5-25-6-4-9;/h1-2,7-9,25H,3-6H2,(H,26,30);1H

InChI-Schlüssel

OJNFDIYZVDXQHH-UHFFFAOYSA-N

SMILES

O=C(C1=CN2C(C=CC3=C(C(F)(F)F)C=C(C(F)(F)F)N=C23)=N1)NC4CCNCC4.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CDM3032;  CDM 3032;  CDM-3032

Herkunft des Produkts

United States

Synthesis and Optimization of Cdm 3032: a Structure Activity Relationship Sar Approach

Design Principles for Imidazo[1,2-a]nih.govuni.lunaphthyridine Scaffolds

The imidazo[1,2-a] nih.govbldpharm.comnaphthyridine scaffold is a bicyclic 5-6 heterocyclic ring system recognized in medicinal chemistry for its diverse applications ambeed.com. This core structure serves as a foundation for designing compounds with a wide range of biological activities. In the context of developing anti-HBV agents, the imidazo[1,2-a] nih.govbldpharm.comnaphthyridine scaffold has been utilized, notably in the design of CDM-3008, which features bis(trifluoromethyl) groups nih.gov. General design principles for related imidazopyridine scaffolds suggest that the introduction of electron-donating substituents on certain positions, such as the C2 phenyl moiety, can influence receptor affinity, while incorporating saturated rings on exocyclic nitrogen atoms may improve selectivity. These principles guide the rational modification of such scaffolds to achieve desired pharmacological properties.

Development of CDM-3032 as a Derivative of CDM-3008

CDM-3008 (also known as RO8191) is a small molecule characterized by its imidazo[1,2-a] nih.govbldpharm.comnaphthyridine scaffold nih.gov. Initially identified for its anti-HCV activity with an interferon (IFN)-like effect, CDM-3008 was subsequently found to be effective against HBV nih.govnih.gov. Despite its promising antiviral activity, CDM-3008 presented significant limitations for clinical application due to its insufficient solubility and metabolic stability nih.govnih.gov.

To overcome these pharmacokinetic drawbacks, extensive Structure-Activity Relationship (SAR) studies were undertaken, leading to the discovery and development of this compound. This compound, chemically named N-(piperidine-4-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a] nih.govbldpharm.comnaphthyridine-8-carboxamide hydrochloride, emerged as a key derivative of CDM-3008 nih.govnih.gov. The strategic modifications introduced in this compound aimed to enhance its pharmacological profile without compromising its anti-HBV efficacy.

Strategic Modifications for Enhanced Pharmacological Profile

The transformation from CDM-3008 to this compound involved specific structural modifications guided by SAR studies, leading to substantial improvements in both solubility and metabolic stability.

Structure-Activity Relationship Studies to Improve Solubility

CDM-3008 exhibited a solubility of 0.92 mg/mL nih.gov. Through targeted structural modifications, this compound demonstrated a remarkable increase in solubility, achieving a value greater than 30 mg/mL nih.govnih.gov. This significant enhancement in solubility was primarily achieved by replacing the 1,3,4-oxadiazole (B1194373) group present in CDM-3008 with an N-(piperidine-4-yl) and a carboxamide group at the 8-position of the naphthyridine scaffold in this compound nih.govnih.gov. This alteration in the chemical structure is a direct example of how SAR studies can be leveraged to address critical pharmacokinetic challenges.

The table below illustrates the comparative solubility data:

Table 1: Solubility Comparison of CDM-3008 and this compound

CompoundSolubility (mg/mL)
CDM-30080.92
This compound>30

Structure-Activity Relationship Studies to Enhance Metabolic Stability

In addition to solubility, metabolic stability was a critical parameter for optimization. CDM-3008 displayed limited metabolic stability, with a half-life (T1/2) of 58.2 minutes in mouse hepatic microsomes and 34.1 minutes in human hepatic microsomes nih.gov. The structural modifications introduced in this compound dramatically improved these metrics. This compound achieved a half-life of greater than 120 minutes in both mouse and human hepatic microsomes nih.govnih.gov. This enhanced metabolic stability is crucial for maintaining effective drug concentrations in the body over a longer period, thereby improving its potential for clinical utility. Metabolic stability is typically assessed by incubating compounds with liver microsomes to determine the remaining compound and its intrinsic clearance.

The table below presents the comparative metabolic stability data:

Table 2: Metabolic Stability (Half-Life) Comparison of CDM-3008 and this compound in Hepatic Microsomes

CompoundMouse Hepatic Microsomes T1/2 (min)Human Hepatic Microsomes T1/2 (min)
CDM-300858.234.1
This compound>120>120

Methodologies in SAR Elucidation for Anti-HBV Agents

The elucidation of Structure-Activity Relationships for anti-HBV agents involves a systematic and iterative process of chemical synthesis, biological evaluation, and structural analysis. The development of this compound from CDM-3008 serves as a prime example of this methodology nih.govnih.gov.

Key methodologies employed in SAR elucidation for anti-HBV agents include:

Systematic Structural Modification: This involves synthesizing a series of compounds with incremental changes to their chemical structure to identify molecular features critical for desired biological activity and pharmacokinetic properties nih.gov.

In Vitro Antiviral Assays: Compounds are rigorously tested in cell culture models, such as primary cultured human hepatocytes or HepG2.2.15 cells, to quantify their ability to inhibit HBV replication. This includes measuring reductions in HBV DNA levels, HBeAg, and HBsAg production.

Pharmacokinetic Profiling: Crucial parameters like solubility and metabolic stability are assessed using assays such as incubation with hepatic microsomes to determine half-lives and intrinsic clearance nih.gov.

Gene Expression Analysis: Techniques like microarray analysis can be utilized to understand the molecular mechanisms of action, for instance, by comparing gene expression patterns (e.g., interferon-stimulated genes induction) in treated cells.

Computational Methods (In Silico Approaches): Advanced computational tools, including molecular docking, virtual screening, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, are increasingly employed. These methods can predict binding affinities, identify potential drug targets, and provide insights into mechanisms of action, thereby guiding the design of new derivatives and accelerating the SAR process bldpharm.com.

These integrated methodologies allow researchers to establish clear relationships between chemical structure and biological activity, facilitating the rational design and optimization of potent and developable anti-HBV agents.

Preclinical Pharmacological Investigations of Cdm 3032

In Vitro Models for Anti-HBV Activity Assessment

The anti-HBV activity of the lead compound, CDM-3008, was extensively evaluated using established in vitro models, providing a framework for understanding the potential efficacy of CDM-3032 researchgate.netgithub.comnih.gov. These models are critical for assessing direct antiviral effects on various stages of the HBV life cycle.

Primary Cultured Human Hepatocytes (PXB Cells) as a Research Model

Primary cultured human hepatocytes, specifically PXB cells, served as a key in vitro research model for assessing the anti-HBV activity of CDM-3008 researchgate.netgithub.comnih.gov. These cells were infected with HBV genotype C and subsequently treated with varying concentrations of CDM-3008 for a period of seven days following a 28-day infection period researchgate.netgithub.comnih.gov. This model allows for the evaluation of antiviral effects in a physiologically relevant cellular environment.

Assessment of Viral DNA Replication Suppression

Studies on CDM-3008 demonstrated its ability to suppress HBV DNA replication in PXB cells in a dose-dependent manner researchgate.netgithub.comnih.gov. After seven days of treatment, a notable decrease in HBV DNA copies was observed researchgate.netgithub.comnih.gov. The half-maximal inhibitory concentration (IC50) for the inhibition of cellular HBV DNA by CDM-3008 was determined to be 0.1 μM researchgate.netgithub.comnih.gov.

Table 1: Suppression of HBV DNA by CDM-3008 in PXB Cells

CompoundHBV DNA IC50 (μM)Effect on HBV DNA Replication
CDM-30080.1 researchgate.netgithub.comnih.govDose-dependent decrease researchgate.netgithub.comnih.gov

Analysis of Covalently Closed Circular DNA (cccDNA) Reduction

Covalently closed circular DNA (cccDNA) is a stable and persistent form of the HBV genome in infected hepatocytes, making its reduction a crucial therapeutic target. Investigations revealed that CDM-3008 significantly reduced cccDNA copies in PXB cells, particularly at concentrations ranging from 10 to 100 μM researchgate.netgithub.comnih.gov. This indicates CDM-3008's potential to impact the long-term persistence of HBV infection.

Table 2: Reduction of cccDNA by CDM-3008 in PXB Cells

CompoundcccDNA ReductionEffective Concentration Range
CDM-3008Significant decrease researchgate.netgithub.comnih.gov10–100 μM researchgate.netgithub.comnih.gov

Quantification of Hepatitis B e-Antigen (HBeAg) and Hepatitis B surface Antigen (HBsAg) Levels

Beyond viral DNA and cccDNA, the impact of CDM-3008 on the production of viral antigens, specifically Hepatitis B e-Antigen (HBeAg) and Hepatitis B surface Antigen (HBsAg), was quantified in the cell culture medium researchgate.netgithub.comnih.gov. CDM-3008 treatment led to significant reductions in both HBeAg and HBsAg levels researchgate.netgithub.comnih.gov. HBeAg levels were significantly decreased with concentrations from 0.1–100 μM, while HBsAg levels showed significant reduction at 10–100 μM researchgate.net.

Table 3: Reduction of HBeAg and HBsAg by CDM-3008 in PXB Cells

CompoundAntigenEffect on LevelsEffective Concentration Range
CDM-3008HBeAgSignificantly decreased researchgate.netgithub.comnih.gov0.1–100 μM researchgate.net
CDM-3008HBsAgSignificantly decreased researchgate.netgithub.comnih.gov10–100 μM researchgate.net

Preclinical Evaluation of Pharmacodynamic Markers

The anti-HBV activity of CDM-3008, the precursor to this compound, was attributed to its mechanism of action as an interferon-like small molecule researchgate.netgithub.comnih.gov. This compound mimics interferon-alpha (IFNα) by binding to the IFNα/β receptor 2 (IFNAR2) and activating the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway researchgate.netgithub.comnih.gov. This activation leads to the induction of interferon-stimulated genes (ISGs), which are crucial for antiviral responses researchgate.netgithub.comnih.gov.

Key pharmacodynamic markers observed with CDM-3008 treatment include the induction of ISGs such as 2'-5'-oligoadenylate synthase 1 (OAS1) and ISG20, which contribute to the degradation of RNA-DNA complexes and suppression of pregenomic RNA (pgRNA) expression researchgate.netgithub.comnih.gov. Furthermore, CDM-3008 induced the expression of APOBEC3F and APOBEC3G mRNA, suggesting a mechanism for cccDNA degradation similar to that induced by IFNα github.comnih.gov.

Interestingly, CDM-3008 also enhanced the expression of genes involved in feedback inhibition of STAT activation, including SOCS1, SOCS2, SOCS3, and CISH, indicating a more pronounced feedback inhibition of the JAK/STAT pathway compared to IFNα researchgate.netgithub.comnih.gov. These findings suggest that this compound, as a derivative, is expected to exhibit a similar mechanism of action, leveraging the JAK/STAT pathway and ISG induction for its anti-HBV effects.

Table 4: Pharmacodynamic Markers and Mechanism of Action of CDM-3008

Pathway/MechanismKey Markers/Genes InducedEffect
JAK/STAT Pathway Activation researchgate.netgithub.comnih.govInterferon-Stimulated Genes (ISGs) researchgate.netgithub.comnih.govAntiviral response researchgate.netgithub.comnih.gov
ISG Induction researchgate.netgithub.comnih.govOAS1, ISG20 researchgate.netgithub.comnih.govSuppression of pgRNA, degradation of RNA-DNA complexes researchgate.netgithub.comnih.gov
cccDNA Degradation github.comnih.govAPOBEC3F, APOBEC3G github.comnih.govPotential for long-term viral eradication github.comnih.gov
Feedback Inhibition researchgate.netgithub.comnih.govSOCS1, SOCS2, SOCS3, CISH researchgate.netgithub.comnih.govEnhanced feedback inhibition of JAK/STAT pathway researchgate.netgithub.comnih.gov

Molecular Mechanisms of Anti Hbv Action of Cdm 3032

Interaction with Interferon Alpha/Beta Receptor 2 (IFNAR2)

The initial step in the anti-HBV action of CDM-3032's precursor, CDM-3008, involves its direct interaction with the Interferon Alpha/Beta Receptor 2 (IFNAR2). plos.orgcore.ac.uk As a small molecule agonist, CDM-3008 binds to IFNAR2, thereby initiating the intracellular signaling cascade that is typically triggered by type I interferons. plos.orgcore.ac.uk This interaction is crucial as it serves as the primary trigger for the subsequent activation of the JAK/STAT pathway. plos.org The ability of this small molecule to function as an IFNα mimic through binding to IFNAR2 provides a significant advantage, as it allows for the potential for oral administration, unlike IFNα which requires injection. plos.org

Activation of the JAK/STAT Signaling Pathway

Upon binding of CDM-3008 to IFNAR2, the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is activated. plos.orgcore.ac.uk This pathway is a critical component of the cellular response to interferons. The activation of this cascade leads to the phosphorylation and activation of STAT proteins. plos.org These activated STAT proteins then translocate to the nucleus, where they act as transcription factors, binding to specific DNA sequences to induce the expression of a wide array of genes known as interferon-stimulated genes (ISGs). plos.orgsemanticscholar.org The anti-HBV activity of CDM-3008 is primarily attributed to the induction of these ISGs through the activation of the JAK/STAT pathway. plos.org

Induction of Interferon-Stimulated Genes (ISGs)

The activation of the JAK/STAT pathway by CDM-3008 leads to the robust induction of a multitude of interferon-stimulated genes (ISGs), which are the primary effectors of the antiviral state. plos.orgsemanticscholar.org

To comprehensively understand the scope of ISG induction by CDM-3008, microarray analysis was performed on primary cultured human hepatocytes infected with HBV. plos.orgcore.ac.uk This analysis revealed that CDM-3008 treatment significantly upregulated the expression of numerous genes involved in the interferon signaling pathway, in a manner similar to IFNα. plos.org The top canonical pathways activated by both CDM-3008 and IFNα were found to be highly similar, with the interferon signaling pathway being prominently activated. core.ac.uk

Table 1: Top 5 Canonical Pathways Activated by CDM-3008 and IFNα This table is based on data from a study on CDM-3008, the precursor to this compound.

Canonical Pathway -log(p-value) - 4h CDM-3008 -log(p-value) - 8h CDM-3008 -log(p-value) - 4h IFNα -log(p-value) - 8h IFNα
Interferon Signaling 14.7 12.1 14.5 11.8
Activation of IRF by Cytosolic Pattern Recognition Receptors 7.91 6.84 7.57 6.43
Role of Pattern Recognition Receptors in Recognition of Bacteria and Viruses 6.4 5.67 6.13 5.38
Role of RIG1-like Receptors in Antiviral Innate Immunity 5.38 4.88 5.12 4.54
Dendritic Cell Maturation 4.67 4.29 4.49 4.02

Among the many ISGs induced by CDM-3008, several have been identified to play a direct role in the inhibition of HBV. plos.org Quantitative PCR analysis confirmed the upregulation of key antiviral ISGs:

OAS1 (2'-5'-Oligoadenylate Synthetase 1): The expression of OAS1 was similarly enhanced by both CDM-3008 and IFNα. plos.org OAS1 is known to mediate the degradation of viral RNA, including the HBV pregenomic RNA (pgRNA), through the activation of RNase L. plos.orgsemanticscholar.org

ISG20 (Interferon-Stimulated Gene 20): The mRNA expression of ISG20 was also similarly increased by both CDM-3008 and IFNα treatment. plos.orgsemanticscholar.org ISG20 possesses exonuclease activity and is involved in the degradation of viral nucleic acids. plos.org

APOBEC3F and APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3F and 3G): The expression of both APOBEC3F and APOBEC3G was induced by CDM-3008 and IFNα. plos.orgsemanticscholar.org These proteins are cytidine (B196190) deaminases that can introduce mutations into the viral covalently closed circular DNA (cccDNA), leading to its degradation. plos.orgcore.ac.uk

Table 2: Relative mRNA Expression of Specific ISGs after Treatment with CDM-3008 or IFNα This table is based on data from a study on CDM-3008, the precursor to this compound.

Gene Treatment Fold Change (4h) Fold Change (8h)
OAS1 CDM-3008 ~100 ~150
IFNα ~100 ~120
ISG20 CDM-3008 ~25 ~40
IFNα ~20 ~35
APOBEC3F CDM-3008 ~3 ~4
IFNα ~2.5 ~3.5
APOBEC3G CDM-3008 ~4 ~5
IFNα ~3.5 ~4.5

Mechanisms of Feedback Inhibition (e.g., SOCS1, SOCS2, SOCS3, CISH)

A notable characteristic of the cellular response to CDM-3008 is the robust induction of negative feedback regulators of the JAK/STAT pathway. plos.org The expression of Suppressor of Cytokine Signaling (SOCS) proteins, including SOCS1, SOCS2, and SOCS3, as well as Cytokine-Inducible SH2-containing protein (CISH), was significantly enhanced in CDM-3008-treated cells, in some cases to a greater extent than with IFNα treatment. plos.orgsemanticscholar.org This suggests that CDM-3008 not only activates the interferon signaling pathway but also efficiently induces its negative feedback loop, which may help to control the duration and intensity of the signal and potentially regulate side effects. plos.org For instance, SOCS1 showed a greater upregulation with CDM-3008 treatment at both 4 and 8 hours compared to IFNα treatment. plos.orgsemanticscholar.org

Table 3: Relative mRNA Expression of Feedback Inhibition Genes after Treatment with CDM-3008 or IFNα This table is based on data from a study on CDM-3008, the precursor to this compound.

Gene Treatment Fold Change (4h) Fold Change (8h)
SOCS1 CDM-3008 ~15 ~20
IFNα ~5 ~8
SOCS2 CDM-3008 ~8 ~12
IFNα ~3 ~5
SOCS3 CDM-3008 ~20 ~30
IFNα ~10 ~15
CISH CDM-3008 ~12 ~18
IFNα ~6 ~9

Synergistic and Additive Effects in Combination Research

Evaluation of CDM-3032 in Combination with Nucleoside Analogues

While this compound itself boasts improved pharmacological properties, combination research has explored the effects of its parent compound, CDM-3008, with nucleoside analogues, indicating a potential for similar or enhanced benefits with this compound given its superior profile nih.govresearchgate.netcore.ac.ukplos.org. Nucleoside analogues function as antimetabolites, inhibiting viral replication by being incorporated into nascent DNA strands and acting as chain terminators for viral DNA polymerase wikipedia.org. The rationale behind combining agents like CDM-3008 (and by extension, this compound) with nucleoside analogues is to target different stages or mechanisms of the HBV life cycle, thereby achieving a more robust antiviral response.

Additive Anti-HBV Activity with Entecavir (B133710) (ETV) in Preclinical Models

Preclinical studies have demonstrated an additive anti-HBV effect when CDM-3008 is combined with the clinically used nucleoside analogue, entecavir (ETV) researchgate.netcore.ac.ukplos.org. In experiments conducted using primary cultured human hepatocytes (PXB cells) infected with HBV genotype C, the combined treatment of CDM-3008 and ETV significantly reduced HBV DNA levels core.ac.ukplos.org.

The study involved treating PXB cells with 0.1 μM CDM-3008 and/or 0.1 nM ETV for seven days. These concentrations were chosen based on the half-maximal inhibitory concentration (IC50) of the respective compounds for anti-HBV activity in PXB cells plos.org. The results, measured by quantitative polymerase chain reaction (qPCR) for HBV DNA copies, indicated that the dual treatment led to a more pronounced reduction in viral DNA compared to either compound administered individually core.ac.ukplos.org.

Observed Effects on HBV DNA Levels in PXB Cells

Treatment ConditionEffect on HBV DNA LevelsStatistical Significance
ControlBaselineN/A
CDM-3008 (0.1 μM)ReducedN/A
Entecavir (0.1 nM)ReducedN/A
CDM-3008 + EntecavirSignificantly Reducedp < 0.05 core.ac.ukplos.org

Note: This table summarizes the comparative effects reported in the research findings, as specific quantitative data for HBV DNA copies were not provided in the source snippets.

This additive effect suggests that combining an interferon-like agent such as CDM-3008 (and potentially this compound) with a nucleoside analogue like entecavir could be a promising strategy for enhancing HBV suppression in a preclinical setting researchgate.netplos.org.

Theoretical Frameworks for Combination Antiviral Therapy

Combination antiviral therapy is a cornerstone in managing many viral infections, including HBV, due to its potential to enhance efficacy, reduce the risk of drug resistance, and broaden the spectrum of antiviral activity researchgate.netpnas.org. Theoretical frameworks underpin the design and evaluation of such multi-drug regimens.

One primary theoretical advantage of combining antiviral agents is the potential for synergism or additive effects . An additive effect occurs when the combined effect of two drugs is equal to the sum of their individual effects. Synergy, on the other hand, implies that the combined effect is greater than the sum of the individual effects, often achieved when drugs target different viral or host pathways essential for replication researchgate.net. For instance, combining drugs with distinct mechanisms of action can create a higher barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to escape both drugs, a less probable event researchgate.net.

Mathematical modeling plays a crucial role in understanding and predicting the outcomes of combination therapies researchgate.netpnas.org. These models can integrate complex factors such as viral load dynamics, drug pharmacokinetics, and the timing of treatment initiation to simulate the impact of different antiviral strategies plos.orgucla.edu. Quantitative analysis methods, such as the Instantaneous Inhibitory Potential (IIP) , have been developed to systematically evaluate and compare the intrinsic antiviral activity of drugs and their combinations pnas.org. The IIP provides a quantitative basis for determining drug efficacy and predicting the emergence of drug-resistant viruses, as demonstrated in studies for HIV and HCV pnas.org.

Furthermore, computational approaches, including machine learning models, are increasingly being explored to predict synergistic effects of antiviral combinations plos.org. These models can analyze vast datasets of drug properties and viral characteristics to identify novel combinations that are likely to exhibit beneficial interactions, thereby streamlining the drug discovery and development process plos.org. The goal of these theoretical frameworks is to provide a robust scientific basis for selecting optimal drug combinations that can effectively reduce viral replication, lower viral load, and ultimately improve patient outcomes pnas.orgplos.org.

Comparative Preclinical Research with Existing Anti Hbv Agents

Comparison of Mechanism of Action with Interferon-Alpha (IFNα)

Interferon-Alpha (IFNα), a naturally occurring cytokine, exerts its antiviral effects against HBV through a multifaceted mechanism. Upon binding to its receptor, IFNα activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to the induction of numerous interferon-stimulated genes (ISGs) nih.govnih.govplos.orgresearchgate.net. These ISGs, such as APOBEC3 cytidine (B196190) deaminases (e.g., APOBEC3G, APOBEC3F) and MX2, play crucial roles in inhibiting various stages of the HBV life cycle. APOBEC3 proteins induce G-to-A hypermutations in viral DNA, thereby blocking HBV DNA replication and promoting the degradation of covalently closed circular DNA (cccDNA), a key viral intermediate responsible for persistent infection plos.orgciteab.comuni-freiburg.deuni-freiburg.dekyoto-u.ac.jp. MX2, another IFNα-induced ISG, reduces HBV RNA levels by downregulating viral RNA synthesis citeab.comkyoto-u.ac.jp. IFNα also influences the epigenetic regulation of cccDNA and can accelerate the decay of replication-competent nucleocapsids uni-freiburg.denih.govnih.gov. Furthermore, IFNα contributes to immune cell activation, including natural killer (NK) T cell activation, which indirectly contributes to its anti-HBV activity nih.govuni-freiburg.de.

CDM-3008 (also known as RO8191) is characterized as a small molecular agent that mimics the action of IFNα by directly binding to the IFNα/β receptor 2 (IFNAR2) plos.orgresearchgate.netnih.gov. This binding event initiates the activation of the JAK/STAT signaling pathway, subsequently leading to the induction of ISGs, similar to the effects observed with IFNα plos.orgresearchgate.net. Studies have shown that CDM-3008 enhances the expression of key ISGs, including OAS1, ISG20, APOBEC3F, and APOBEC3G, which are critical for its anti-HBV activity plos.orgresearchgate.net. The induction of APOBEC3 family proteins by CDM-3008 suggests a similar mechanism to IFNα in promoting the degradation of cccDNA plos.orgresearchgate.net. Moreover, CDM-3008 has been observed to suppress pregenomic RNA (pgRNA) expression, further contributing to its antiviral effects plos.org.

A notable distinction in the mechanism of action between CDM-3008 and IFNα lies in their feedback inhibition of the JAK/STAT pathway. CDM-3008 has been shown to induce higher levels of genes involved in feedback inhibition, such as SOCS1, SOCS2, SOCS3, and CISH, compared to IFNα. This suggests that CDM-3008 may lead to a more pronounced feedback inhibition of interferon signaling plos.org.

Table 1: Comparison of Key Mechanisms of Action

FeatureInterferon-Alpha (IFNα)CDM-3008
Receptor Binding IFNα/β receptorsIFNα/β receptor 2 (IFNAR2) plos.orgresearchgate.netnih.gov
Signaling Pathway JAK/STAT pathway activation nih.govnih.govplos.orgresearchgate.netJAK/STAT pathway activation plos.orgresearchgate.net
ISG Induction Induces OAS1, ISG20, APOBEC3F, APOBEC3G, MX2 plos.orgresearchgate.netciteab.comkyoto-u.ac.jpInduces OAS1, ISG20, APOBEC3F, APOBEC3G plos.orgresearchgate.net
cccDNA Degradation Via APOBEC3 activation plos.orgciteab.comuni-freiburg.deuni-freiburg.dekyoto-u.ac.jpVia APOBEC3 activation plos.orgresearchgate.net
pgRNA Suppression Yes nih.govuni-freiburg.deYes plos.org
Feedback Inhibition Induces feedback inhibitorsInduces higher levels of feedback inhibitors (SOCS1-3, CISH) plos.org
Immune Modulation Activates NK T cells, etc. nih.govuni-freiburg.dePrimarily direct antiviral effect via IFNAR2 plos.orgresearchgate.netnih.gov

Comparative Analysis of Antiviral Efficacy in In Vitro Systems

Preclinical studies have evaluated the antiviral efficacy of CDM-3008 in in vitro systems, primarily using primary cultured human hepatocytes. In these models, CDM-3008 demonstrated a dose-dependent reduction in HBV DNA levels plos.orgresearchgate.net. A half-maximal inhibitory concentration (IC50) value of 0.1 μM was reported for the reduction of HBV DNA in primary cultured human hepatocytes plos.orgresearchgate.net. This antiviral activity was accompanied by significant reductions in cellular cccDNA levels, as well as decreases in both Hepatitis B e antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) levels in the cell culture medium plos.orgresearchgate.net.

Further research has indicated that CDM-3008 exhibits antiviral effects in epigenetically reprogrammed HepG2-NTCP cells, with HBV DNA levels decreasing by 44.58% ± 0.09% and 39.02% ± 0.07% when treated with 1 μM and 10 μM CDM-3008, respectively nih.gov. This inhibition of HBV DNA was linked to a marked induction of ISGs in the reprogrammed cells nih.gov.

In comparison, IFNα also demonstrates antiviral activity in vitro by reducing HBV DNA, HBeAg, and HBsAg levels in hepatocytes and inhibiting cccDNA transcription nih.govciteab.com. However, some studies note that IFNα's antiviral activity in HBV genome-stably transfected human hepatoma cell lines can be relatively modest at higher concentrations (e.g., >100 IU/ml), which has sometimes hindered the detailed dissection of its antiviral mechanism in such settings nih.gov.

A significant finding regarding CDM-3008's efficacy is its additive effect when combined with entecavir (B133710), a clinically used nucleoside analog, in inhibiting HBV replication plos.orgresearchgate.net. This suggests a potential for combination therapies that leverage different antiviral mechanisms.

Table 2: In Vitro Antiviral Efficacy Comparison

ParameterCDM-3008 (in primary cultured human hepatocytes) plos.orgresearchgate.netInterferon-Alpha (IFNα) (general in vitro observations) nih.govciteab.comnih.gov
HBV DNA Reduction Dose-dependent reductionReduces HBV DNA levels
IC50 (HBV DNA) 0.1 μMVaries; sometimes modest activity in certain cell lines
cccDNA Reduction Significant reductionPromotes cccDNA degradation/inhibition
HBeAg Reduction Significant reductionReduces HBeAg levels
HBsAg Reduction Significant reductionReduces HBsAg levels
Combination Effect Additive with entecavir plos.orgresearchgate.netOften combined with NAs for enhanced efficacy plos.org

Future Directions and Advanced Research Methodologies for Cdm 3032

Exploration of Additional Host-Targeting Antiviral Pathways

While initial studies may have pinpointed a primary mechanism of action, a comprehensive understanding of CDM-3032's interaction with the host cellular machinery is paramount. Host-targeting antivirals (HTAs) offer the advantage of a higher barrier to resistance compared to direct-acting antivirals that target viral proteins. escholarship.org Future research should therefore concentrate on identifying additional host pathways modulated by this compound that contribute to its antiviral effect.

Investigative efforts should include a systematic screening of key cellular processes frequently exploited by viruses, such as:

Innate Immune Signaling: Examining the modulation of pathways like the STING (Stimulator of Interferon Genes) or RIG-I-like receptor (RLR) pathways, which are critical for initiating an antiviral state. nih.gov

Cellular Metabolism: Investigating whether this compound interferes with viral hijacking of host metabolic resources necessary for replication.

Protein Trafficking and Modification: Assessing the compound's impact on cellular transport systems and post-translational modification enzymes that viruses rely on for assembly and egress.

Uncovering these supplementary mechanisms will not only provide a more complete picture of this compound's efficacy but also open avenues for combination therapies and broader-spectrum applications.

Advanced Computational Modeling and Molecular Dynamics Studies for Lead Optimization

To refine the therapeutic properties of this compound, advanced computational techniques are indispensable. Molecular dynamics (MD) simulations and other in silico methods can provide atomic-level insights into the compound's interaction with its host target(s), guiding the rational design of more potent and specific molecules. escholarship.org

Key computational approaches for the lead optimization of this compound include:

Binding Site Characterization: High-resolution modeling to precisely map the binding pocket on the host protein, identifying key amino acid residues involved in the interaction.

Free Energy Calculations: Utilizing methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to accurately predict the binding affinities of potential this compound derivatives, thereby prioritizing synthesis efforts.

In Silico ADMET Prediction: Employing computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

These computational studies will accelerate the iterative cycle of design, synthesis, and testing, making the lead optimization process more efficient and cost-effective. oncodesign-services.comnih.gov

Development of Novel Analogs and Derivatives of this compound for Enhanced Activity

Building on the insights from computational modeling and initial structure-activity relationship (SAR) studies, the synthesis of novel analogs and derivatives of this compound is a crucial next step. The goal of this synthetic effort is to systematically modify the core scaffold of this compound to enhance its antiviral activity, improve its pharmacological properties, and potentially broaden its spectrum of activity.

A focused medicinal chemistry program should explore modifications to key functional groups of the this compound molecule. For instance, a study on cadeguomycin (CDM) analogs demonstrated that replacing a carboxyl group with a cyano or formyl group could significantly augment its biological activity. nih.gov A similar strategic approach can be applied to this compound, creating a library of related compounds for screening.

Modification Strategy Objective Potential Outcome
Functional Group Substitution Enhance binding affinity and cell permeability.Increased antiviral potency.
Scaffold Hopping Explore novel chemical space and intellectual property.Identification of new core structures with similar or improved activity.
Prodrug Development Improve bioavailability and targeted delivery.Enhanced in vivo efficacy.

This interactive table outlines potential strategies for developing novel analogs of this compound.

Investigative Research into Resistance Mechanisms and Mitigation Strategies

Although host-targeting antivirals generally present a higher genetic barrier to resistance, the potential for viral escape must be proactively investigated. nih.gov Research should be directed towards understanding how viruses might develop resistance to the cellular state induced by this compound.

This can be achieved through:

In Vitro Resistance Selection Studies: Serial passaging of viruses in the presence of escalating concentrations of this compound to select for resistant variants.

Genotypic and Phenotypic Analysis: Sequencing the genomes of resistant viruses to identify mutations responsible for the phenotype and characterizing the mechanism by which these mutations overcome the drug's effect.

Combination Therapy Screening: Evaluating this compound in combination with other antiviral agents, particularly those with different mechanisms of action, to identify synergistic interactions that could prevent or overcome resistance. researchgate.net

Understanding potential resistance pathways is critical for the long-term clinical viability of this compound and for developing strategies to preserve its efficacy.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To achieve a holistic understanding of this compound's impact on the host-pathogen interactome, the integration of multiple "omics" datasets is essential. nih.govbcm.edu This systems-biology approach can reveal complex molecular changes and network-level perturbations induced by the compound, offering a deep and unbiased view of its mechanism of action.

A multi-omics strategy would involve analyzing samples from virus-infected and this compound-treated cellular or animal models using a combination of the following high-throughput technologies:

Transcriptomics (RNA-Seq): To profile changes in host and viral gene expression.

Proteomics: To quantify alterations in the abundance of host and viral proteins and their post-translational modifications.

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a functional readout of the cellular state.

Epigenomics: To assess changes in chromatin accessibility and DNA methylation that may regulate the antiviral response.

Q & A

Q. Example Table: Pharmacological Data for this compound

Assay TypeTargetIC₅₀ (μM)EC₅₀ (μM)Control CompoundReference
Enzyme InhibitionKinase X0.12 ± 0.02N/AStaurosporine
CytotoxicityCancer Cell Line YN/A1.45 ± 0.3Doxorubicin

How should researchers address contradictions in published data on this compound’s mechanism of action?

Advanced Research Question
Contradictions may arise from methodological differences or contextual factors. Use the following framework:

Identify Principal Contradictions : Determine if discrepancies stem from experimental design (e.g., cell type, assay conditions) or data interpretation .

Comparative Analysis : Replicate key studies under standardized conditions to isolate variables (e.g., buffer pH, incubation time) .

Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to assess consistency .

Contextual Factors : Evaluate whether studies used distinct isoforms of the target protein or varying ligand concentrations .

What strategies ensure effective synthesis and characterization of this compound?

Basic Research Question
For synthetic chemistry:

Route Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., temperature, catalyst loading) and maximize yield .

Characterization : Include NMR, MS, and HPLC data to confirm purity and structure. For example, report ¹H NMR shifts and coupling constants in supplementary materials .

Reproducibility : Document detailed protocols for solvent purification and inert atmosphere procedures .

Advanced Tip : Integrate computational chemistry (e.g., DFT calculations) to predict reaction pathways and optimize stereoselectivity .

How can researchers formulate a novel research question about this compound’s off-target effects?

Advanced Research Question
Use the FINER Framework to ensure feasibility and relevance :

  • Feasible : Assess access to high-throughput screening facilities for profiling.
  • Novel : Compare this compound’s selectivity against existing compounds in PubChem or ChEMBL .
  • Ethical : Follow institutional guidelines for in vivo toxicity studies .
  • Relevant : Link off-target effects to clinical implications (e.g., cardiotoxicity risk) .

What methodologies are recommended for managing and sharing spectral data for this compound?

Basic Research Question
Adopt FAIR Principles (Findable, Accessible, Interoperable, Reusable):

Metadata Standards : Annotate NMR/MS files with experimental conditions (e.g., solvent, frequency) .

Repositories : Deposit raw data in domain-specific databases (e.g., Zenodo for chemistry) .

Version Control : Use tools like GitLab to track revisions in synthetic protocols .

How to integrate computational and experimental data to model this compound’s binding kinetics?

Advanced Research Question

Molecular Dynamics (MD) Simulations : Run simulations with GROMACS or AMBER to predict binding free energies .

Validation : Compare computational predictions with SPR (Surface Plasmon Resonance) experimental KD values .

Cross-Disciplinary Collaboration : Partner with biophysicists to refine force field parameters .

What are the best practices for writing a high-impact abstract on this compound research?

Basic Research Question
Structure the abstract using the CARS Model (Create a Research Space):

Problem Statement : “this compound’s poor solubility limits bioavailability.”

Methodology : “We developed a nanoformulation using PLGA nanoparticles.”

Results : “Bioavailability increased by 300% compared to free drug (p < 0.01).”

Significance : “This approach addresses a critical barrier in preclinical development” .

Key Considerations

  • Ethical Compliance : Obtain approvals for biological studies and cite competing compounds transparently .
  • Data Contradictions : Use systematic reviews to resolve conflicts rather than anecdotal evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDM-3032
Reactant of Route 2
Reactant of Route 2
CDM-3032

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